2-[(4-Ethoxyphenoxy)methyl]oxirane
Overview
Description
2-[(4-Ethoxyphenoxy)methyl]oxirane is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(4-Ethoxyphenoxy)methyl]oxirane typically involves the reaction of 4-ethoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[(4-Ethoxyphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-[(4-Ethoxyphenoxy)methyl]oxirane is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research involving this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-[(4-Ethoxyphenoxy)methyl]oxirane involves its ability to react with various nucleophiles due to the presence of the oxirane ring. This reactivity allows it to form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
2-[(4-Ethoxyphenoxy)methyl]oxirane can be compared with other similar compounds such as:
2-[(2-Ethoxyphenoxy)methyl]oxirane: This compound has a similar structure but with the ethoxy group positioned at the 2-position instead of the 4-position.
2-[(4-Methoxyphenoxy)methyl]oxirane: This compound has a methoxy group instead of an ethoxy group.
2-[(4-Propoxyphenoxy)methyl]oxirane: This compound has a propoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific reactivity and the properties imparted by the ethoxy group at the 4-position, which can influence its chemical behavior and applications.
Biological Activity
2-[(4-Ethoxyphenoxy)methyl]oxirane, also known as a phenolic epoxide, is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 198.23 g/mol
- CAS Number : 3744051
- Structure : The compound features an epoxide group, which is known for its reactivity and potential biological effects.
The biological activity of this compound can be attributed to its epoxide functional group, which can undergo nucleophilic attack leading to the formation of various reactive intermediates. These intermediates may interact with cellular macromolecules such as proteins and nucleic acids, potentially resulting in:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.
- Antimicrobial Activity : Preliminary studies suggest that similar phenolic compounds can inhibit microbial growth, indicating potential antibacterial properties.
Antioxidant Properties
Several studies have highlighted the antioxidant capabilities of phenolic compounds. The presence of the ethoxy group in this compound may enhance its ability to donate electrons and neutralize free radicals.
Antimicrobial Activity
Research indicates that compounds with similar structures possess significant antimicrobial effects. For instance, derivatives of phenolic compounds have demonstrated efficacy against various bacterial strains.
Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
This compound | TBD (To Be Determined) | TBD |
Eugenol (Similar compound) | 32 - 64 µg/mL | 64 - 128 µg/mL |
Case Studies
- Antimicrobial Efficacy : In a study examining the antibacterial properties of phenolic compounds, derivatives similar to this compound were tested against Helicobacter pylori. Results indicated that structural modifications significantly influenced their antibacterial potency, suggesting that further research on this specific compound could yield valuable insights into its efficacy.
- Toxicological Assessments : Toxicological studies on related epoxide compounds have shown that while they can exhibit beneficial biological activities, they also pose risks due to their reactivity. For instance, epoxides can lead to DNA damage and mutagenesis if not properly managed.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological effects of phenolic compounds. Modifications to the phenyl ring or the oxirane structure can lead to variations in biological activity:
- Electron-donating groups generally enhance antimicrobial activity.
- Electron-withdrawing groups tend to decrease it.
Properties
IUPAC Name |
2-[(4-ethoxyphenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-12-9-3-5-10(6-4-9)13-7-11-8-14-11/h3-6,11H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBYVUJCNJKSEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395825 | |
Record name | 2-[(4-ethoxyphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18110-26-4 | |
Record name | 2-[(4-ethoxyphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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